![molecular formula C16H10FN3 B13057498 3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated pyrrolo[2,3-C]pyridine moiety fused to an isoquinoline ring. The presence of the fluorine atom and the fused ring system imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[2,3-C]pyridine core, which is then functionalized with a fluorine atom. The isoquinoline ring is subsequently introduced through a series of cyclization reactions. Key steps in the synthesis may include:
Formation of the Pyrrolo[2,3-C]pyridine Core: This can be achieved through the reaction of a suitable pyridine derivative with an appropriate pyrrole precursor under controlled conditions.
Fluorination: Introduction of the fluorine atom can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the isoquinoline ring, which can be facilitated by using strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to modify the ring system.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolo[2,3-C]pyridine or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully saturated ring systems.
科学的研究の応用
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects.
類似化合物との比較
Similar Compounds
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one
Uniqueness
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to its specific structural features, such as the fluorinated pyrrolo[2,3-C]pyridine moiety and the fused isoquinoline ring. These features confer distinct electronic and steric properties, making it a valuable compound for drug discovery and development .
特性
分子式 |
C16H10FN3 |
|---|---|
分子量 |
263.27 g/mol |
IUPAC名 |
3-(5-fluoropyrrolo[2,3-c]pyridin-1-yl)isoquinoline |
InChI |
InChI=1S/C16H10FN3/c17-15-7-12-5-6-20(14(12)10-18-15)16-8-11-3-1-2-4-13(11)9-19-16/h1-10H |
InChIキー |
ODJAXGWKJICRCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NC(=CC2=C1)N3C=CC4=CC(=NC=C43)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


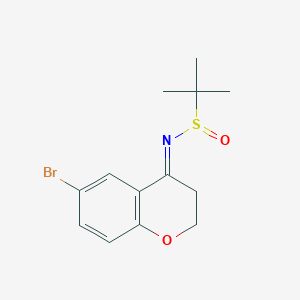
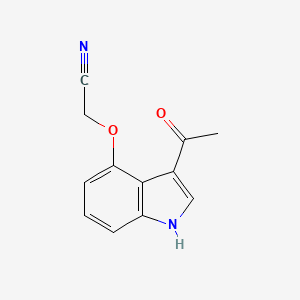
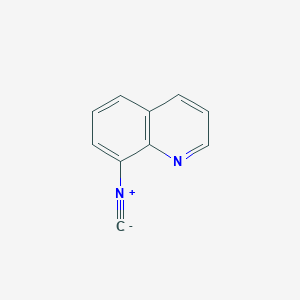
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13057434.png)
![Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate](/img/structure/B13057436.png)
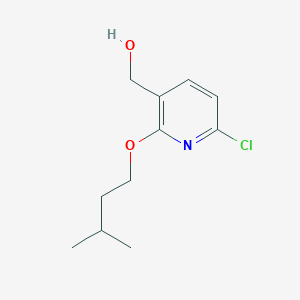
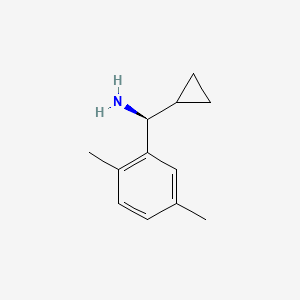
![(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057447.png)
![Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13057454.png)
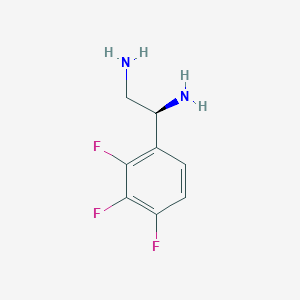
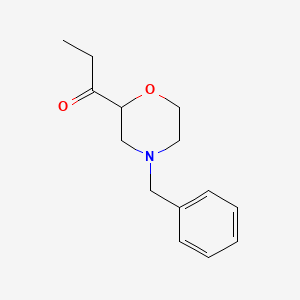
![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)


